4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an aminopropyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol typically involves the reaction of 3-methyl-1H-pyrazol-5-ol with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The aminopropyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups replacing the aminopropyl group.
Scientific Research Applications
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminopropyl)-1H-pyrazol-5-ol: Similar structure but with different substitution patterns.
4-(3-Aminopropyl)-1H-pyrazol-5-ol: Another isomer with a different arrangement of functional groups.
3-(3-Aminopropyl)-3-methyl-1H-pyrazol-4-ol: A closely related compound with a different position of the hydroxyl group.
Uniqueness
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminopropyl and methyl groups on the pyrazole ring allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
214839-77-7 |
---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-(3-aminopropyl)-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H13N3O/c1-5-6(3-2-4-8)7(11)10-9-5/h2-4,8H2,1H3,(H2,9,10,11) |
InChI Key |
SAVKVJYSEXVOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.